2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride
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Overview
Description
2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride is a compound with the molecular formula C8H7ClN2O3S and a molecular weight of 246.67 g/mol . This compound is a derivative of benzoxazole, a bicyclic planar molecule known for its extensive use in synthetic organic chemistry, medicinal chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride typically involves the reaction of 2-aminomethylbenzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: Sulfonic acid and sulfinic acid derivatives.
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride involves its ability to interact with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, enzymes, and other biomolecules . This reactivity underlies its potential use in drug development and as a biochemical tool .
Comparison with Similar Compounds
2-(Aminomethyl)benzoxazole: A closely related compound with similar structural features but lacking the sulfonyl chloride group.
Benzoxazole-6-sulfonyl chloride: Another related compound where the aminomethyl group is replaced with other functional groups.
Uniqueness: 2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride is unique due to the presence of both the aminomethyl and sulfonyl chloride groups, which confer distinct reactivity and functional properties. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C8H7ClN2O3S |
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Molecular Weight |
246.67 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-6-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3S/c9-15(12,13)5-1-2-6-7(3-5)14-8(4-10)11-6/h1-3H,4,10H2 |
InChI Key |
UAJGCHYSHZCMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)OC(=N2)CN |
Origin of Product |
United States |
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